2-amino-4-fluoro-N-methoxybenzamide
Description
Properties
Molecular Formula |
C8H9FN2O2 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
2-amino-4-fluoro-N-methoxybenzamide |
InChI |
InChI=1S/C8H9FN2O2/c1-13-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
PGOIEBUUOWOGSX-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=C(C=C(C=C1)F)N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula:
- Molecular Formula : C8H10FN2O2
- Molecular Weight : Approximately 182.19 g/mol
Its structure includes an amino group, a fluoro substituent, and a methoxy group attached to a benzamide framework, which enhances its reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that 2-amino-4-fluoro-N-methoxybenzamide may serve as an effective anticancer agent. Research has shown that compounds with similar structural features exhibit significant biological activity against various cancer cell lines. For instance, derivatives of benzamide have been tested for their efficacy against human colorectal carcinoma cell lines, demonstrating promising results in terms of cytotoxicity.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | HCT116 Cell Line |
| 5-Fluorouracil (Standard) | 9.99 | HCT116 Cell Line |
The presence of the fluoro and methoxy groups is believed to enhance binding affinity and specificity towards cancer-related targets, making it a candidate for further drug development.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The unique combination of functional groups allows for interactions that can modulate enzyme activities effectively.
Biochemical Probes
This compound has also been explored as a biochemical probe in various research settings. Its ability to interact with biological targets makes it useful for studying enzyme mechanisms and receptor interactions. The fluoro and methoxy substituents enhance its interaction profile, which is critical for designing derivatives that improve efficacy while minimizing side effects.
Case Study 1: Anticancer Evaluation
A study focused on evaluating the anticancer properties of this compound against various cancer cell lines showed promising results. The compound was subjected to cytotoxicity assays, revealing that it exhibited significant inhibition of cell growth compared to standard treatments .
Case Study 2: Enzyme Interaction Studies
Another study investigated the interaction of the compound with specific enzymes involved in metabolic pathways related to cancer. The findings suggested that its structural characteristics facilitate strong binding interactions, leading to effective inhibition of target enzymes .
Comparison with Similar Compounds
Structural and Crystallographic Analysis
The substituent positions and crystallographic parameters significantly influence molecular conformation and intermolecular interactions. Key comparisons include:
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations:
- Fluoro substituents (e.g., ) reduce steric hindrance compared to bulkier groups like bromo or nitro, improving crystallinity .
Electronic and Functional Properties
Substituent electronic effects modulate solubility, fluorescence, and reactivity:
Table 2: Functional Properties of Benzamide Analogues
Key Observations:
- The amino group in the target compound may enhance fluorescence compared to non-amino analogues (e.g., ), though this requires experimental validation.
- N-Methoxy groups generally improve solubility in polar solvents compared to non-methoxy derivatives .
Preparation Methods
Oxidation of Toluene Derivatives
A foundational step in synthesizing 2-amino-4-fluoro-N-methoxybenzamide involves the oxidation of substituted toluene precursors. For example, 2-fluoro-4-nitrotoluene can be oxidized to 2-fluoro-4-nitrobenzoic acid using potassium permanganate () in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide). This method achieves a 74% yield by enhancing the solubility of in organic solvents. The reaction proceeds via radical intermediates, with the nitro group stabilizing the aromatic ring during oxidation.
Chlorination and Amination
The resulting nitrobenzoic acid is converted to its acid chloride using thionyl chloride (). This step, performed in dichloromethane () under reflux, achieves near-quantitative conversion. Subsequent amination with methoxyamine () introduces the N-methoxy group. Methoxyamine hydrochloride, when neutralized with a base like triethylamine, reacts exothermically with the acid chloride to form 2-fluoro-4-nitro-N-methoxybenzamide in 85–90% yield.
Hydrogenation of Nitro to Amino
The final reduction of the nitro group to an amino group is accomplished via catalytic hydrogenation. Using palladium on carbon (, 5–10% loading) under (1–3 atm) in ethanol or methanol, This compound is obtained in 95–98% yield. This step is highly selective, with no observed over-reduction of the methoxy or fluoro groups.
Alternative Synthetic Routes
Direct Amidation of Fluoro-Nitrobenzoic Acid
An alternative one-pot method bypasses the acid chloride intermediate. 2-Fluoro-4-nitrobenzoic acid is treated with methoxyamine in the presence of a coupling agent such as -dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This approach, conducted in tetrahydrofuran () at 0–5°C, yields 70–75% of the amide product. While milder than thionyl chloride, this method requires careful moisture control to prevent side reactions.
Transamidation Strategies
Recent patents describe transamidation of pre-formed benzamides. For instance, 4-fluoro-N-methylbenzamide undergoes methoxy group substitution via refluxing with excess methoxyamine in toluene. Although this method offers modularity, yields are moderate (60–65%) due to competing hydrolysis.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Hydrogenation Parameters
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
-
NMR : Key signals include the methoxy singlet () and aromatic protons ().
-
IR Spectroscopy : Stretching vibrations at 1650 cm (amide C=O) and 3350 cm (N-H) validate structural integrity.
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Analyzing contradictory bioactivity data between this compound and its thiazole-containing analogs
- Approach : Perform dose-response curves (IC₅₀, EC₅₀) in bacterial proliferation assays. Thiazole derivatives may exhibit enhanced activity due to π-π stacking with enzyme active sites. Use molecular dynamics simulations to model ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
